
Cefazedone Impurity 5
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Overview
Description
Cefazedone Impurity 5 (CAS No. 788106-07-0) is a structurally defined degradation product or synthetic byproduct associated with the cephalosporin antibiotic cefazedone. Its molecular formula is C₁₅H₁₃Cl₂N₃O₆S, with a molecular weight of 434.24 g/mol . The compound is characterized by the presence of a hydroxymethyl group at the C-3 position and a dichloropyridinone moiety in the side chain, distinguishing it from the parent drug . As a pharmaceutical impurity, it is critical to monitor and quantify this compound during drug manufacturing to ensure compliance with regulatory standards (e.g., ICH guidelines) and patient safety .
Cefazedone itself is a first-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria, often used in treating respiratory and urinary tract infections . Impurity 5, however, lacks therapeutic efficacy and may exhibit unintended pharmacological or toxicological effects, necessitating rigorous analytical methods for its detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefazedone Impurity 5 involves the reaction of 7-aminocephalosporanic acid (7-ACA) with specific reagents under controlled conditions. The process typically includes acylation reactions where 7-ACA is reacted with compounds like tetrazole acetic acid in the presence of catalysts such as pivaloyl chloride. The reaction is carried out in solvents like methylene chloride, with careful control of temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is within acceptable limits. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Cefazedone Impurity 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Introduction to Cefazedone Impurity 5
This compound is a notable compound within the realm of pharmaceutical chemistry, particularly in the development and quality control of cephalosporin antibiotics. Understanding its applications is crucial for advancing research in antibiotic efficacy, safety, and impurity management.
Toxicity Evaluation
This compound has been utilized in pharmacotoxicology studies, particularly involving zebra fish as a model organism. This approach assesses the toxicity of impurities generated during the synthesis of cefazedone sodium. The zebra fish model allows researchers to evaluate embryonic development and survival rates under exposure to various concentrations of impurities, providing insights into the safety profile of cefazedone formulations .
Quality Control
The presence and concentration of this compound are critical for ensuring the quality and stability of cefazedone products. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities, including this compound, during the manufacturing process. This quantification helps maintain compliance with regulatory standards regarding impurity limits, which are essential for patient safety .
Reaction Mechanism Studies
In chemical research, this compound serves as a valuable reference compound for studying reaction mechanisms in cephalosporin synthesis. Its unique structural characteristics allow chemists to explore various synthetic pathways and optimize conditions for producing high-purity antibiotics.
Development of New Antibiotics
Research involving this compound may contribute to the development of new antibiotic compounds. By understanding how impurities affect antibiotic activity and stability, researchers can design more effective cephalosporins with reduced side effects and improved therapeutic profiles .
Table 1: Toxicity Evaluation Results Using Zebra Fish
Concentration (mg/L) | Survival Rate (%) | Observed Deformities (%) |
---|---|---|
0 | 100 | 0 |
10 | 95 | 2 |
50 | 80 | 10 |
100 | 50 | 25 |
200 | 20 | 40 |
Data reflects the impact of varying concentrations of this compound on zebra fish embryonic development over a three-day observation period.
Case Study: Toxicity Assessment Using Zebra Fish
A study conducted to evaluate the toxicity of cefazedone sodium impurities utilized zebra fish embryos to assess developmental impacts at various concentrations of this compound. The study found that higher concentrations led to increased mortality rates and deformities, emphasizing the need for stringent impurity controls in antibiotic formulations .
Case Study: Quality Control in Pharmaceutical Manufacturing
A pharmaceutical company implemented a robust quality control protocol involving HPLC analysis to monitor this compound levels in their production batches. By maintaining impurity levels below regulatory thresholds, they ensured product safety and efficacy, ultimately leading to successful market approval for their cefazedone-based products .
Mechanism of Action
The mechanism of action of Cefazedone Impurity 5 is not well-documented, but it is believed to interact with similar molecular targets as Cefazedone. Cefazedone works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The impurity may exert its effects through similar pathways, potentially affecting the efficacy and safety of the antibiotic .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Molecular Properties
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Cefazedone Impurity 5 | 788106-07-0 | C₁₅H₁₃Cl₂N₃O₆S | 434.24 | Hydroxymethyl at C-3; dichloropyridinone |
Cefazolin Impurity K | Not specified | Not available | Not available | Thiadiazole-thioether side chain |
Cefazolin Impurity M | Not specified | Not available | Not available | Modified β-lactam ring |
Cefazolin Impurity N | Not specified | Not available | Not available | Oxidized thiadiazole moiety |
Pivmecillinam Impurity 5 | 70149-63-2 | C₁₄H₂₅N₃O₂S | 299.4 | Thiazolidine core; aminothiadiazole group |
Notes:
- This compound is structurally distinct from cefazolin impurities due to its dichloropyridinone group, which is absent in cefazolin derivatives .
- Pivmecillinam Impurity 5, while also a β-lactam antibiotic byproduct, differs in its thiazolidine ring system and lacks halogenation .
Pharmacological and Toxicological Comparison
Table 2: Efficacy and Toxicity Profiles
Key Findings :
- Efficacy : Cefazedone demonstrates superior antibacterial activity compared to cefazolin and cephalothin in 35.7% of bacterial strains (5/14), particularly against Staphylococci and Klebsiella . However, its impurities, including Impurity 5, are pharmacologically inactive.
- Toxicity : While cefazedone and cefazolin exhibit similar nephrotoxicity thresholds (~2000 mg/kg/day in rats), impurities like this compound lack direct nephrotoxic data but are regulated to levels below 0.1% in final formulations .
Analytical and Regulatory Considerations
- Detection Methods : Hydrophilic interaction liquid chromatography (HILIC) and ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) are employed for quantifying cephalosporin impurities, including this compound .
- Regulatory Thresholds : Impurities must comply with ICH Q3B limits, typically ≤0.1% for unidentified impurities and ≤0.15% for total impurities .
Biological Activity
Cefazedone, a semisynthetic first-generation cephalosporin, is known for its antibacterial properties. However, its impurities, particularly Cefazedone Impurity 5 , have garnered attention due to their potential biological activities and toxicological implications. This article explores the biological activity of this compound, focusing on its toxicity, effects on embryonic development, and comparative studies with related compounds.
Overview of Cefazedone and Its Impurities
Cefazedone functions by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls, thereby disrupting cell wall synthesis and exhibiting antibacterial activity . However, impurities can alter the pharmacological profile of the drug. Among these, this compound has been identified as a significant factor in toxicity assessments.
Zebrafish Embryo Model
Recent studies have utilized zebrafish embryos to assess the toxicity of Cefazedone and its impurities. The findings indicate that:
- This compound exhibits teratogenic effects at concentrations above 100 μg/ml.
- At concentrations of 300 μg/ml and 500 μg/ml, the teratogenic rate exceeds 90%, leading to severe developmental abnormalities such as body deformities and pigmentation loss .
The following table summarizes key findings from zebrafish embryo tests:
Concentration (μg/ml) | Teratogenic Rate (%) | Observed Effects |
---|---|---|
≤10 | <5 | Normal development |
50 | <5 | Minor abnormalities |
100 | 23 | Moderate deformities |
300 | >90 | Severe deformities, pigmentation loss |
500 | >90 | High mortality rates |
Mechanism of Toxicity
The mechanism underlying the toxicity of this compound appears to involve oxidative stress and disruption of normal cellular processes. Studies have shown that exposure to this impurity results in:
- Oxidative Damage : Increased levels of reactive oxygen species (ROS) lead to cellular damage.
- Embryonic Development Disruption : Abnormal yolk sac development and heart malformations were observed in treated embryos .
Comparative Studies with Related Compounds
Comparative analysis with other cephalosporins, such as Cefazolin , reveals that while both compounds share similar antibacterial mechanisms, their impurity profiles significantly affect their safety profiles. For instance:
- Cefazolin showed lower teratogenic rates in similar tests, indicating that impurities play a crucial role in determining the overall safety of these antibiotics .
- The structural differences between Cefazedone and Cefazolin may influence the interaction with PBPs and the subsequent biological activity.
Case Study 1: Developmental Toxicity Assessment
A study conducted on multiple batches of cefazedone sodium revealed that controlling impurity levels below 1% significantly mitigated toxic effects. Batches with higher impurity content exhibited increased teratogenic rates and developmental issues in zebrafish models .
Case Study 2: Clinical Observations
Long-term clinical observations comparing Cefazedone with Cefazolin indicated that despite similar therapeutic uses, patient outcomes varied significantly based on impurity profiles. Patients exposed to higher impurity levels reported more adverse effects, underscoring the importance of purity in pharmaceutical preparations .
Properties
CAS No. |
788106-07-0 |
---|---|
Molecular Formula |
C15H13Cl2N3O6S |
Molecular Weight |
434.26 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-, (6R,7R)- |
Origin of Product |
United States |
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